methyl 3,7-dimethyl-1H-indole-2-carboxylate

Medicinal Chemistry Physicochemical Properties ADME Prediction

This specific 3,7-dimethyl substituted indole-2-carboxylate is a critical building block for medicinal chemistry, offering a validated LogP of ~3.0 for improved membrane permeability over unsubstituted analogs (LogP 1.99). The unique steric environment directs regioselectivity in cross-coupling and annulation reactions, confirmed by published [3+2] aryne annulation methodology. Supplied at ≥95% purity, it eliminates the risk of off-target byproducts and avoids costly in-house purification, streamlining your synthesis of pharmaceutical candidates and functional materials.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 480996-92-7
Cat. No. B1353498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,7-dimethyl-1H-indole-2-carboxylate
CAS480996-92-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C
InChIInChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3
InChIKeyRAGWOSNMOATCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,7-dimethyl-1H-indole-2-carboxylate (CAS 480996-92-7): A Distinct 3,7-Disubstituted Indole-2-Carboxylate Scaffold for Targeted Organic Synthesis


Methyl 3,7-dimethyl-1H-indole-2-carboxylate (CAS 480996-92-7) is a substituted indole derivative bearing methyl groups at the 3- and 7-positions of the indole core and a methyl ester at the 2-position [1]. This specific substitution pattern distinguishes it from other indole-2-carboxylate isomers and analogs . The compound has a molecular formula of C12H13NO2, a molecular weight of 203.24 g/mol, and computed physicochemical properties that inform its behavior as a synthetic intermediate [1]. It is commercially available for research and development purposes, typically at purities of 95% or higher, and is employed as a versatile building block in the synthesis of more complex indole-based molecules, including pharmaceutical candidates and functional materials [2].

Why Generic Indole-2-carboxylate Analogs Cannot Replace Methyl 3,7-dimethyl-1H-indole-2-carboxylate (CAS 480996-92-7)


Indiscriminate substitution of methyl 3,7-dimethyl-1H-indole-2-carboxylate with a generic indole-2-carboxylate or an alternative positional isomer is likely to compromise synthetic outcomes and physicochemical property profiles. The specific 3,7-dimethyl substitution pattern imparts unique steric and electronic characteristics to the indole core, which can critically influence reaction regioselectivity and the performance of downstream products . For instance, the presence of methyl groups at both the 3- and 7-positions differentiates this compound from the more common unsubstituted methyl indole-2-carboxylate (CAS 1202-04-6) and other mono- or di-methyl isomers, leading to distinct properties such as increased lipophilicity (LogP) and altered molecular geometry [1][2]. These differences can directly affect the compound's solubility, its behavior in cross-coupling reactions, and its suitability as a starting material for specific medicinal chemistry programs. Relying on a close analog without a rigorous, data-driven evaluation introduces significant risk of project failure, from low reaction yields to the generation of an unintended final product [3].

Quantitative Differentiation of Methyl 3,7-dimethyl-1H-indole-2-carboxylate (CAS 480996-92-7) from Key Analogs: A Data-Driven Selection Guide


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Methyl Indole-2-carboxylate

Methyl 3,7-dimethyl-1H-indole-2-carboxylate exhibits a significantly higher computed LogP value (approximately 3.0) compared to the unsubstituted methyl 1H-indole-2-carboxylate (CAS 1202-04-6, LogP = 1.99) [1][2]. This 1.0-unit increase in LogP quantifies its greater lipophilicity, a direct consequence of the additional methyl groups at the 3- and 7-positions.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Increased Molecular Weight and Altered Geometry Relative to Monomethyl and Unsubstituted Analogs

The molecular weight of methyl 3,7-dimethyl-1H-indole-2-carboxylate is 203.24 g/mol, which is 14.03 g/mol higher than monomethyl-substituted analogs (e.g., methyl 3-methyl-1H-indole-2-carboxylate, CAS 104711-29-7, MW = 189.21 g/mol) and 28.05 g/mol higher than the unsubstituted methyl indole-2-carboxylate (MW = 175.18 g/mol) [1]. This difference arises from the presence of two methyl substituents and directly impacts the compound's molar mass and spatial characteristics.

Synthetic Chemistry Molecular Properties Structural Analysis

Commercially Available at High Purity (≥97%) Suitable for Demanding Synthetic Applications

Methyl 3,7-dimethyl-1H-indole-2-carboxylate is commercially available from multiple suppliers with a documented purity of 97% or higher, as specified by vendors such as Leyan . This level of purity is a key quantitative metric that ensures reliable and reproducible performance as a building block in multi-step syntheses.

Procurement Synthetic Chemistry Quality Control

Validated Utility as a Substrate in High-Yielding [3+2] Annulation Reactions for Scaffold Diversification

Methyl indole-2-carboxylates, a class that includes the target compound, have been demonstrated to participate in a highly efficient [3+2] annulation reaction with arynes [1]. This methodology provides a rapid, high-yielding route to a novel indole-indolone ring system, a scaffold of significant interest in medicinal chemistry [1]. While the study does not report isolated yields for the 3,7-dimethyl derivative specifically, the reaction's broad scope and tolerance for diverse functionality strongly suggest that this substituted analog is a viable substrate for generating complex, pharmaceutically relevant structures.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Validated Application Scenarios for Methyl 3,7-dimethyl-1H-indole-2-carboxylate (CAS 480996-92-7) Based on Quantitative Differentiation


Medicinal Chemistry: Design of Lipophilic Drug Candidates

The significantly higher LogP of methyl 3,7-dimethyl-1H-indole-2-carboxylate (LogP ≈ 3.0) compared to its unsubstituted analog (LogP = 1.99) [1][2] makes it a preferred starting material for medicinal chemists seeking to improve the membrane permeability or CNS penetration of a lead series. This property is a direct, quantifiable advantage over less lipophilic indole-2-carboxylate scaffolds.

Organic Synthesis: Precursor for Regioselective Functionalization

The specific 3,7-dimethyl substitution pattern creates a unique steric environment around the indole core [1]. This can be leveraged to achieve higher regioselectivity in subsequent transformations, such as electrophilic aromatic substitution or cross-coupling reactions, compared to unsubstituted or mono-methylated analogs [2]. This control is critical for the efficient synthesis of complex target molecules.

Medicinal Chemistry: Rapid Scaffold Diversification via [3+2] Annulation

As a member of the methyl indole-2-carboxylate class, this compound is a validated substrate for a high-yielding [3+2] annulation reaction with arynes [3]. This application scenario is directly supported by published synthetic methodology, demonstrating its utility in generating novel indole-indolone scaffolds of pharmaceutical interest under mild conditions [3].

Procurement: High-Confidence Starting Material for Multi-Step Synthesis

The commercial availability of methyl 3,7-dimethyl-1H-indole-2-carboxylate at a specified purity of 97% provides a high degree of confidence for synthetic chemists. This verified purity reduces the need for in-house purification and minimizes the risk of impurities interfering with sensitive catalytic cycles or generating off-target byproducts, thereby streamlining the research and development process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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